![molecular formula C10H14N2O B1425758 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1481327-98-3](/img/structure/B1425758.png)
1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Overview
Description
“1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one” is a chemical compound with the CAS Number: 1481327-98-3 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O/c1-8(13)10-5-11-12(7-10)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 . This indicates that the compound has a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is normal .Scientific Research Applications
Structural Characterization
- A pyrazoline compound closely related to the requested chemical, characterized by X-ray diffraction, was found to crystallize in a specific monoclinic system. This study contributes to understanding the crystal structure of similar pyrazoline compounds (Delgado et al., 2020).
Synthesis and Chemical Reactions
- Research on pyrazole-based tetrahydropyrimidine derivatives, synthesized through a Biginelli reaction, highlighted their insecticidal activity. This study demonstrates the chemical versatility and potential applications of pyrazole compounds in agriculture (Halim et al., 2020).
- Another study focused on synthesizing novel heterocycles combining triazol-4-yl and thiazoles with pyrazol-1-yl)thiazoles. These synthetic approaches expand the range of potential applications for pyrazole derivatives (Kariuki et al., 2022).
Biological Activities
- A study on pyrazole-containing oxime ester derivatives revealed their selective toxicity to neuroblastoma cells, indicating potential as anticancer agents. This highlights the biological significance of pyrazole derivatives in medical research (Karakurt et al., 2021).
- Similarly, the antimicrobial activity of certain pyrazole derivatives was evaluated, indicating their potential use in developing new antimicrobial agents (Asif et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)10-5-11-12(7-10)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRWRCCSDKDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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